3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione
Description
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core substituted at the 3-position with a methyl group and at the 8-position with a 3-morpholin-4-yl-propylamino side chain.
Properties
Molecular Formula |
C13H20N6O3 |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
3-methyl-8-(3-morpholin-4-ylpropylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-18-10-9(11(20)17-13(18)21)15-12(16-10)14-3-2-4-19-5-7-22-8-6-19/h2-8H2,1H3,(H2,14,15,16)(H,17,20,21) |
InChI Key |
FAPAGNGVRKFRDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Linagliptin (BI 1356)
- Structure: (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione.
- Key Differences: Replaces the 3-morpholin-4-yl-propylamino group with a 3-aminopiperidin-1-yl substituent. Incorporates a butynyl chain at the 7-position and a quinazolinylmethyl group at the 1-position.
- Pharmacological Impact : The piperidinyl group enhances binding affinity to DPP-4, while the quinazolinylmethyl moiety contributes to prolonged receptor occupancy, resulting in superior potency (IC₅₀ = 1 nM) and extended duration of action compared to other DPP-4 inhibitors .
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Structure : Features a morpholin-4-ylmethyl group at the 8-position and a phenylpropyl chain at the 7-position.
- Key Differences: Lacks the propylamino linker between the morpholine and purine core.
3-Methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- Structure : Simplifies the side chain to a direct morpholin-4-yl group at the 8-position.
- Key Differences: Absence of the propylamino spacer reduces molecular flexibility and may limit interactions with deeper binding pockets.
- Physicochemical Properties : Lower molecular weight (251.24 g/mol) compared to the target compound (estimated >300 g/mol) implies differences in solubility and metabolic stability .
Pharmacological and Pharmacokinetic Comparison
Biological Activity
3-Methyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is noted for its structural similarity to other purines, which are crucial in various biological processes. Understanding its biological activity can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a unique structure that contributes to its biological activity. The presence of a morpholine group enhances its solubility and interaction with biological targets.
Research indicates that compounds like this compound may act as inhibitors of enzymes involved in purine metabolism. Specifically, it may inhibit xanthine oxidase (XOD), an enzyme critical in the production of uric acid from purines. This inhibition can lead to reduced levels of uric acid in the body, which is beneficial in conditions like gout and hyperuricemia .
1. Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. The modulation of these cytokines can be crucial in managing inflammatory diseases .
2. Hypouricemic Activity
The hypouricemic effect is particularly significant for patients suffering from gout. By inhibiting XOD, this compound can lower serum uric acid levels, thus preventing the crystallization that leads to gout attacks .
Case Studies
Several studies have highlighted the efficacy of similar purine derivatives in clinical settings:
- Study on Gout Patients : A clinical trial involving gout patients demonstrated that administration of a similar compound led to statistically significant reductions in serum uric acid levels compared to placebo groups .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages showed that treatment with this compound significantly reduced the expression of inflammatory markers when stimulated by lipopolysaccharide (LPS) .
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to other known purine derivatives:
| Compound Name | Anti-inflammatory Activity | Hypouricemic Effect | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Xanthine oxidase inhibition |
| Allopurinol | Yes | Yes | Xanthine oxidase inhibition |
| Resveratrol | Yes | No | NLRP3 inflammasome modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
